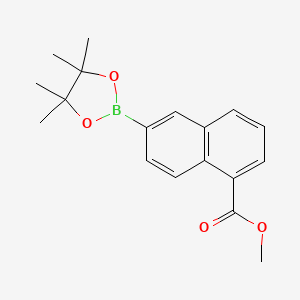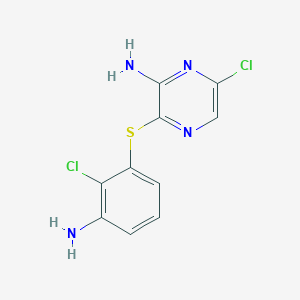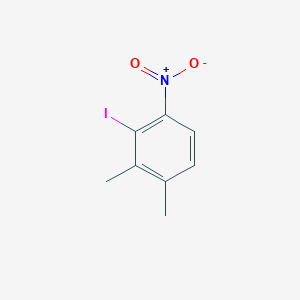
Methyl 3-(dimethylamino)-4-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(dimethylamino)-4-iodobenzoate: is an organic compound with the molecular formula C10H12INO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a dimethylamino group at the 3-position and an iodine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-(dimethylamino)benzoic acid.
Esterification: The carboxyl group of 3-(dimethylamino)benzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-(dimethylamino)benzoate.
Iodination: The methyl 3-(dimethylamino)benzoate is then subjected to iodination. This can be achieved using iodine monochloride (ICl) or a mixture of iodine and a suitable oxidizing agent like potassium iodate (KIO3) under acidic conditions to introduce the iodine atom at the 4-position of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(dimethylamino)-4-iodobenzoate would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for better control over reaction conditions and improved safety.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The dimethylamino group can participate in oxidation and reduction reactions, altering the electronic properties of the aromatic ring.
Coupling Reactions: The iodine atom allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Conversion to nitro or hydroxyl derivatives.
Reduction: Formation of amines or deiodinated products.
Coupling: Formation of biaryl compounds or other complex structures.
科学的研究の応用
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst Development: The compound’s structure makes it useful in developing new catalysts for organic reactions.
Biology and Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its ability to interact with biological molecules.
Biological Probes: Used in the design of probes for imaging and studying biological systems.
Industry
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Potential use in the development of new agrochemicals for pest control.
作用機序
The mechanism by which methyl 3-(dimethylamino)-4-iodobenzoate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 3-(dimethylamino)benzoate: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
Methyl 4-iodobenzoate: Lacks the dimethylamino group, affecting its electronic properties and reactivity.
Methyl 3-(dimethylamino)-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
Methyl 3-(dimethylamino)-4-iodobenzoate is unique due to the combination of the electron-donating dimethylamino group and the electron-withdrawing iodine atom, providing a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry for creating complex molecules and in biological applications for its potential interactions with various targets.
特性
IUPAC Name |
methyl 3-(dimethylamino)-4-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-12(2)9-6-7(10(13)14-3)4-5-8(9)11/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHRENRERUSGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B8227402.png)

![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8227407.png)

![1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B8227417.png)




![8-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8227437.png)
![2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine](/img/structure/B8227442.png)


